molecular formula C21H16ClF2N5O2 B2384714 2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922009-85-6

2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2384714
CAS RN: 922009-85-6
M. Wt: 443.84
InChI Key: OYUCGRGTEBDBJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the benzamide and fluorobenzyl groups) and a heterocyclic ring (in the pyrazolopyrimidine group) would contribute to the compound’s stability and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic routes and evaluated the biological significance of compounds structurally related to "2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide." For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives, which share a similar structural framework, have focused on their synthesis and potential as imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008). This approach has led to the identification of compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors, which are implicated in various diseases, including neurodegenerative conditions.

Biological Evaluation

The biological evaluation of related compounds has revealed their potential therapeutic applications. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). These studies underscore the importance of structural modifications in enhancing biological efficacy against specific targets, such as cancer cells and inflammatory enzymes.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the complexity of the molecule, it could potentially interact with multiple targets .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could provide valuable information about its potential applications .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N5O2/c22-15-5-3-7-17(24)18(15)20(30)25-8-9-29-19-14(10-27-29)21(31)28(12-26-19)11-13-4-1-2-6-16(13)23/h1-7,10,12H,8-9,11H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCGRGTEBDBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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